Trimethyl(phenanthren-9-YL)silane
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Overview
Description
Trimethyl(phenanthren-9-YL)silane is an organosilicon compound with the molecular formula C₁₇H₁₈Si. It consists of a phenanthrene ring substituted with a trimethylsilyl group at the 9-position. This compound is primarily used in organic synthesis and materials science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl(phenanthren-9-YL)silane can be synthesized through the reaction of phenanthrene with chlorotrimethylsilane in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane group.
Industrial Production Methods: On an industrial scale, the compound is produced through similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Trimethyl(phenanthren-9-YL)silane undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as chromium(VI) oxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of the trimethylsilyl group with other functional groups.
Major Products Formed:
Oxidation: Oxidation typically results in the formation of phenanthrene-9-carboxylic acid.
Reduction: Reduction can yield phenanthrene-9-silanol.
Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.
Scientific Research Applications
Trimethyl(phenanthren-9-YL)silane is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for phenanthrene derivatives in organic synthesis.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes.
Medicine: this compound is explored for its potential use in drug delivery systems.
Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which Trimethyl(phenanthren-9-YL)silane exerts its effects depends on the specific application. For example, in organic synthesis, it acts as a protecting group by forming a stable silyl ether bond with phenanthrene, which can be selectively removed under specific conditions.
Molecular Targets and Pathways Involved:
Protecting Group Mechanism: The silyl group protects the phenanthrene core from unwanted reactions during synthesis.
Fluorescent Probes: In biological applications, the compound interacts with specific biomolecules, leading to fluorescence emission.
Comparison with Similar Compounds
Trimethyl(phenanthren-9-YL)silane is unique due to its specific substitution pattern and stability. Similar compounds include:
Trimethyl(anthracen-9-YL)silane: Similar structure but with an anthracene core.
Trimethyl(benzophenanthren-9-YL)silane: Contains an additional benzene ring fused to the phenanthrene core.
Trimethyl(naphthalen-1-YL)silane: Features a naphthalene core instead of phenanthrene.
These compounds share the trimethylsilyl group but differ in their aromatic cores, leading to variations in their chemical properties and applications.
Properties
CAS No. |
18209-95-5 |
---|---|
Molecular Formula |
C17H18Si |
Molecular Weight |
250.41 g/mol |
IUPAC Name |
trimethyl(phenanthren-9-yl)silane |
InChI |
InChI=1S/C17H18Si/c1-18(2,3)17-12-13-8-4-5-9-14(13)15-10-6-7-11-16(15)17/h4-12H,1-3H3 |
InChI Key |
QFQCSIXCPATEPE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
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